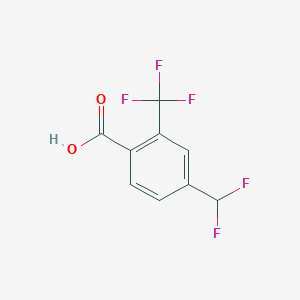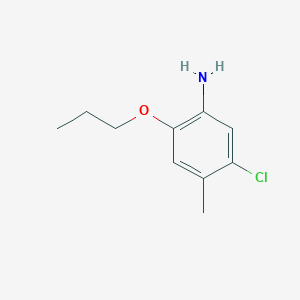
4-(Difluoromethyl)-2-(trifluoromethyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(Difluoromethyl)-2-(trifluoromethyl)benzoic acid” is likely a derivative of benzoic acid, which is a simple aromatic carboxylic acid. The “4-(Difluoromethyl)” and “2-(trifluoromethyl)” indicate that there are fluoromethyl groups attached to the benzene ring of the benzoic acid at the 4th and 2nd positions .
Synthesis Analysis
The synthesis of such a compound would likely involve the introduction of the fluoromethyl groups onto a benzoic acid backbone. This could potentially be achieved through halogenation reactions, but the specifics would depend on many factors .Molecular Structure Analysis
The molecular structure would consist of a benzene ring (a six-membered ring of carbon atoms) with a carboxylic acid group (-COOH) and two fluoromethyl groups (-CF2H and -CF3) attached. The positions of these groups on the benzene ring would be determined by the numbering in the name .Chemical Reactions Analysis
As an aromatic carboxylic acid, this compound would likely undergo reactions typical of these functional groups. This could include reactions of the carboxylic acid group (such as esterification or amide formation) or electrophilic aromatic substitution reactions on the benzene ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the polar carboxylic acid group would likely make it somewhat soluble in water, while the fluoromethyl groups could influence its reactivity .Scientific Research Applications
Degradation and Environmental Impact
LC-MS/MS Study of Degradation Processes Nitisinone, structurally related to 4-(Difluoromethyl)-2-(trifluoromethyl)benzoic acid, was initially developed as a triketone herbicide. Its degradation processes, including stability and formation of by-products like 2-amino-4-(trifluoromethyl)benzoic acid and 2-nitro-4-(trifluoromethyl)benzoic acid, were explored to understand its environmental impact and the stability of its degradation products (Barchańska et al., 2019).
Biodegradation of Polyfluoroalkyl Chemicals
Microbial Degradation of Polyfluoroalkyl Chemicals A study focusing on the microbial degradation of polyfluoroalkyl chemicals revealed insights into their environmental fate. The degradation of non-fluorinated functionalities in these compounds can lead to the formation of perfluoroalkyl carboxylic and sulfonic acids, highlighting the environmental persistence and potential toxicity of the degradation products (Liu & Mejia Avendaño, 2013).
Applications in Green Chemistry
Fluoroalkylation Reactions in Aqueous Media The advancement of fluoroalkylation reactions, including those involving trifluoromethyl and difluoromethyl groups in water, marks significant progress in green chemistry. These reactions, essential for incorporating fluorinated groups into pharmaceuticals and agrochemicals, emphasize the development of environmentally friendly methodologies (Song et al., 2018).
Advanced Oxidation Processes for Pollutant Degradation
Degradation of Acetaminophen by Advanced Oxidation Processes Research on the degradation of pollutants like acetaminophen through advanced oxidation processes has provided valuable insights into the kinetics, mechanisms, and by-products of these reactions. Understanding these processes is crucial for enhancing the degradation efficiency and addressing the environmental impact of persistent organic pollutants (Qutob et al., 2022).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(difluoromethyl)-2-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F5O2/c10-7(11)4-1-2-5(8(15)16)6(3-4)9(12,13)14/h1-3,7H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVFITDGLWGKMKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)F)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]propanamide](/img/structure/B2535936.png)




![5,8-Diazaspiro[3.5]nonan-7-one](/img/structure/B2535946.png)
![4-methoxy-2-[4-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2535950.png)

![N-(2,5-dimethylphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2535952.png)

![8-(3,4-dimethylbenzoyl)-6-[(3-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2535954.png)
![3-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]propan-1-ol](/img/structure/B2535955.png)

![2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(o-tolyl)acetamide](/img/structure/B2535959.png)
